8-Isopropoxyquinolin-5-ol
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Overview
Description
8-Isopropoxyquinolin-5-ol is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a quinoline ring system with an isopropoxy group at the 8th position and a hydroxyl group at the 5th position. This unique arrangement imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Isopropoxyquinolin-5-ol can be achieved through various methods. One common approach involves the reaction of 8-hydroxyquinoline with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 8-Isopropoxyquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5th position can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The isopropoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various alkyl or aryl substituted quinoline derivatives.
Scientific Research Applications
8-Isopropoxyquinolin-5-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Isopropoxyquinolin-5-ol involves its interaction with specific molecular targets. The hydroxyl group at the 5th position can form hydrogen bonds with biological macromolecules, while the isopropoxy group enhances its lipophilicity, facilitating its passage through cell membranes. The compound may inhibit enzymes or interact with receptors, leading to its biological effects.
Comparison with Similar Compounds
8-Hydroxyquinoline: Lacks the isopropoxy group but shares the hydroxyl group at the 8th position.
8-Methoxyquinoline: Contains a methoxy group instead of an isopropoxy group.
5,8-Dihydroxyquinoline: Has hydroxyl groups at both the 5th and 8th positions.
Uniqueness: 8-Isopropoxyquinolin-5-ol is unique due to the presence of both the isopropoxy and hydroxyl groups, which impart distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications.
Properties
IUPAC Name |
8-propan-2-yloxyquinolin-5-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(2)15-11-6-5-10(14)9-4-3-7-13-12(9)11/h3-8,14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJPVOJEUUIEPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C2C(=C(C=C1)O)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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